molecular formula C17H27ClN2O3 B14419911 2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride CAS No. 80171-74-0

2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride

Cat. No.: B14419911
CAS No.: 80171-74-0
M. Wt: 342.9 g/mol
InChI Key: MLKPNZDYLINQAO-UHFFFAOYSA-N
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Description

2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride is a chemical compound that belongs to the class of carbanilates It is characterized by the presence of a piperidine ring, an ethoxymethyl group, and a carbanilate moiety

Preparation Methods

The synthesis of 2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride typically involves the reaction of piperidine with ethoxymethyl carbanilate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbanilic acid and piperidine derivatives.

Scientific Research Applications

2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl m-(ethoxymethyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its

Properties

CAS No.

80171-74-0

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride

InChI

InChI=1S/C17H26N2O3.ClH/c1-2-21-14-15-7-6-8-16(13-15)18-17(20)22-12-11-19-9-4-3-5-10-19;/h6-8,13H,2-5,9-12,14H2,1H3,(H,18,20);1H

InChI Key

MLKPNZDYLINQAO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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